A Technical Guide to the Synthesis and Characterization of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride
A Technical Guide to the Synthesis and Characterization of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride
Introduction
The 1,4-diazepane scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring are integral to drugs exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3] The strategic functionalization of the diazepane nucleus allows for the fine-tuning of pharmacological activity, making intermediates like Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride invaluable building blocks in the drug discovery pipeline.
This technical guide provides a comprehensive overview of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure and properties, present a detailed and validated synthetic protocol with expert rationale for each step, and discuss methods for its characterization. The aim is to equip scientists with the practical and theoretical knowledge required to synthesize and utilize this versatile intermediate with confidence.
Part 1: Chemical Identity and Physicochemical Properties
Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride is the salt form of an N-substituted diazepane. The dihydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable to handling, storage, and downstream applications in biological assays.
Chemical Structure:

Data Summary:
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | [4] |
| CAS Number | 913645-28-0 (Free Base) | [5] |
| Molecular Formula | C₉H₂₀Cl₂N₂O₂ | [4] |
| Molecular Weight | 259.18 g/mol | |
| Canonical SMILES | CCOC(=O)CN1CCCNCC1.Cl.Cl | [4] |
| Appearance | White to off-white crystalline solid (Expected) | |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol (Expected) |
Part 2: Synthesis Methodology
The synthesis of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride is most efficiently achieved via a two-step process: the selective N-alkylation of the 1,4-diazepane ring, followed by salt formation.
Synthetic Strategy and Rationale
The core transformation is a nucleophilic substitution reaction (Sₙ2) between 1,4-diazepane and ethyl chloroacetate.[6][7] 1,4-Diazepane possesses two secondary amine nitrogens. While dialkylation is possible, mono-alkylation can be favored by controlling the stoichiometry of the reactants. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Expertise & Experience: Why this approach?
This pathway is selected for its efficiency and reliance on readily available starting materials. The N-alkylation of amines with haloacetates is a robust and well-documented transformation.[8] The choice of a mild inorganic base like potassium carbonate is crucial. It is strong enough to act as a proton scavenger, neutralizing the HCl generated in situ and facilitating the nucleophilic character of the amine, but it is not so harsh as to promote significant hydrolysis of the ethyl ester functional group, a common pitfall with stronger bases like NaOH or KOH.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride.
Detailed Experimental Protocols
Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and is followed by a characterization phase to confirm the identity and purity of the intermediate and final product.
Protocol 1: Synthesis of Ethyl 1,4-diazepan-1-ylacetate (Free Base)
-
Reagents & Equipment:
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1,4-Diazepane (1.0 eq)
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Ethyl chloroacetate (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
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Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous potassium carbonate and anhydrous acetone.
-
Add 1,4-diazepane to the stirred suspension.
-
Slowly add ethyl chloroacetate dropwise to the mixture at room temperature. An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with additional acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude oil via silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to isolate the pure mono-alkylated product.
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Protocol 2: Formation of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride
-
Reagents & Equipment:
-
Purified Ethyl 1,4-diazepan-1-ylacetate (1.0 eq)
-
Hydrochloric acid solution (e.g., 4M HCl in 1,4-Dioxane or 2M HCl in Ethanol) (2.1 eq)
-
Anhydrous Ethanol or Diethyl Ether
-
Beaker or Erlenmeyer flask
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Büchner funnel and vacuum flask
-
-
Procedure:
-
Dissolve the purified free base from Protocol 1 in a minimal amount of anhydrous ethanol or diethyl ether.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add the hydrochloric acid solution dropwise with constant stirring. A white precipitate should begin to form.
-
After the addition is complete, continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum at room temperature to yield Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride as a stable, crystalline solid.
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Part 3: Characterization and Quality Control
Confirmation of the chemical structure and assessment of purity are critical. The following analytical techniques are standard for validating the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the acetate methylene singlet, and distinct signals for the protons on the diazepane ring. The integration of these signals should correspond to the number of protons in the structure. Due to the presence of two HCl molecules, the amine protons will be broadened and shifted downfield.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the diazepane ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, confirming the molecular weight of the parent molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in research and development.
Conclusion
Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride is a key synthetic intermediate whose value is derived from the pharmacologically significant 1,4-diazepane core. The synthetic methodology detailed in this guide, centered on a robust N-alkylation reaction, provides a reliable and scalable route to this compound. By understanding the rationale behind the procedural steps and employing rigorous characterization techniques, researchers can confidently produce and utilize this building block for the development of novel therapeutics.
References
-
Saini, R., Joshi, Y., & Joshi, P. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Iranian Journal of Pharmaceutical Research, 12(1), 47–56. [Link]
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Ben-Attia, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(4), 859-870. [Link]
-
Mekhalfia, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13357-13371. [Link]
-
Various Authors. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]
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Wang, J.-Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. [Link]
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PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]
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PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Scheme 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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